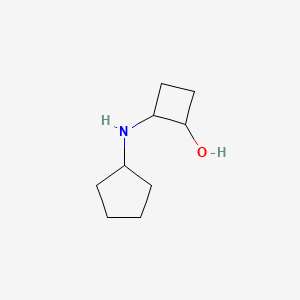

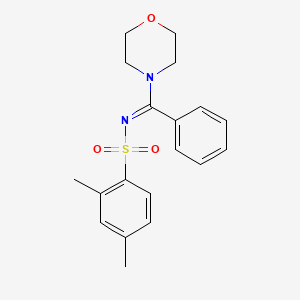

![molecular formula C7H5N3O3 B2488040 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 53975-72-7](/img/structure/B2488040.png)

3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” is a chemical compound with the molecular formula C7H5N3O3 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5N3O3/c11-6(12)4-1-2-5-8-9-7(13)10(5)3-4/h1-3H,(H,9,13)(H,11,12) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 179.13 . More specific physical and chemical properties such as melting point, solubility, and spectral data were not found in the search results.Scientific Research Applications

Anticancer Activity

Compounds with a similar structure, such as 1,2,4-triazolo derivatives, have shown significant anticancer activities . They can interfere with the growth of cancer cells and potentially be used in cancer treatment .

Antimicrobial Activity

Triazolo derivatives have demonstrated antimicrobial properties . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .

Anti-Inflammatory Activity

These compounds have also shown anti-inflammatory properties . They can potentially be used to treat conditions characterized by inflammation .

Antioxidant Activity

Triazolo derivatives have been found to possess antioxidant activities . They can neutralize harmful free radicals in the body, which may help prevent various diseases .

Antiviral Activity

These compounds have demonstrated antiviral properties . They can potentially inhibit the replication of viruses, making them potential candidates for the development of new antiviral drugs .

Enzyme Inhibition

Triazolo derivatives have shown to inhibit various enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes them potential candidates for the development of drugs targeting these enzymes .

Antitubercular Agents

These compounds have shown potential as antitubercular agents . They can potentially be used in the treatment of tuberculosis .

Antibacterial Activity

A series of novel triazolo derivatives were synthesized and evaluated for in vitro antibacterial activity . Some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Target of Action

The compound “3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . This class of compounds has been found to have potential as c-Met kinase inhibitors , which play a crucial role in cellular growth, survival, and angiogenesis .

Mode of Action

Triazole compounds, which are part of the structure of this compound, are known to interact with a variety of enzymes and receptors, showing versatile biological activities . They can form specific interactions with different target receptors due to their ability to accept and donate hydrogen bonds .

Biochemical Pathways

Given its potential as a c-met kinase inhibitor , it may affect pathways related to cellular growth and survival.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds .

Result of Action

The compound has shown potential anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . It also possesses superior c-Met kinase inhibition ability at the nanomolar level .

properties

IUPAC Name |

3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-6(12)4-2-1-3-10-5(4)8-9-7(10)13/h1-3H,(H,9,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBNKPSAROKKKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NNC2=O)C(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |

CAS RN |

53975-72-7 |

Source

|

| Record name | 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

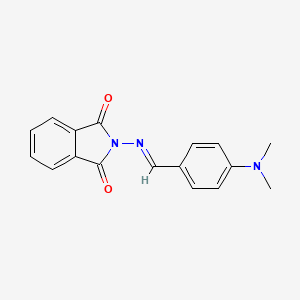

![3,4-Difluoro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2487960.png)

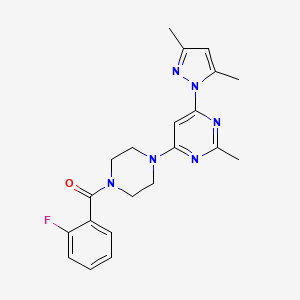

![7-(4-(3-chlorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2487962.png)

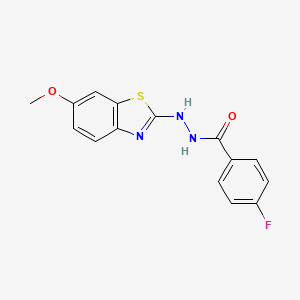

![2,6-dichloro-5-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2487963.png)

![2-(4-Fluorophenyl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2487964.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide](/img/structure/B2487967.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487969.png)

![(4-Chlorophenyl)[5-(dimethylamino)-4-phenyl-2-thienyl]methanone](/img/structure/B2487975.png)